(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
Description
This compound is a synthetic small molecule featuring a piperazine core linked to a benzoyl group substituted with a 1H-imidazol-1-ylmethyl moiety and a 2-phenylcyclopropylmethanone group.
Properties
IUPAC Name |
[4-[4-(imidazol-1-ylmethyl)benzoyl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-24(21-8-6-19(7-9-21)17-27-11-10-26-18-27)28-12-14-29(15-13-28)25(31)23-16-22(23)20-4-2-1-3-5-20/h1-11,18,22-23H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWCRDXRAFTMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties. The interaction with these targets can lead to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.
Biological Activity
The compound (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone , with CAS number 1171229-59-6 , is a synthetic organic molecule notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N4O2 , with a molecular weight of approximately 414.50 g/mol . The structure features an imidazole ring, which is often associated with various pharmacological effects, including anti-inflammatory and antitumor activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O2 |
| Molecular Weight | 414.50 g/mol |
| CAS Number | 1171229-59-6 |
| Purity | Typically 95% |
Biological Activities
The compound exhibits a broad spectrum of biological activities, primarily attributed to the imidazole moiety. Key activities include:
1. Antitumor Activity
Research indicates that imidazole-containing compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting angiogenesis. Studies have shown that similar compounds demonstrate significant cytotoxicity against various cancer cell lines.
2. Anti-inflammatory Effects
Imidazole derivatives are known to modulate inflammatory pathways. They can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them potential candidates for treating inflammatory diseases.
3. Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities, which are critical for developing new antimicrobial agents in the face of rising antibiotic resistance.
The biological mechanisms underlying the activity of this compound involve:
- Targeting Enzymatic Pathways : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways, affecting cellular responses.
- Biochemical Interactions : It is hypothesized that the compound interacts with multiple biochemical pathways due to its structural complexity and functional groups.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
-
Antitumor Activity Study :
- A study reported that imidazole derivatives showed significant cytotoxic effects on human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through caspase activation .
- Anti-inflammatory Research :
- Antimicrobial Efficacy :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : Imidazole compounds typically exhibit good solubility in polar solvents, which may enhance their absorption profile.
- Metabolism : Preliminary studies suggest that metabolic stability could be improved through structural modifications, reducing systemic exposure while maintaining efficacy.
Comparison with Similar Compounds
Research Implications and Limitations
- Need for Experimental Validation : The hypotheses above require validation via assays (e.g., receptor binding, cytotoxicity) to confirm bioactivity.
- Synthetic Challenges : The cyclopropane and benzoyl-imidazole groups may pose synthetic hurdles, such as regioselectivity in cyclopropanation or stability during coupling reactions.
Q & A
Basic: How can synthesis optimization and characterization of this compound be systematically approached?
Methodological Answer:
Synthesis optimization involves iterative adjustments to reaction conditions (e.g., solvent choice, temperature, catalyst loading). For example, coupling reactions between imidazole-containing intermediates and benzoyl-piperazine scaffolds often require anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation . Post-synthesis, characterization should include:
- NMR Spectroscopy : Confirm regiochemistry of the imidazole ring and cyclopropane stereochemistry (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of acylating agents) and monitor reaction progress via TLC .
Basic: What analytical methods ensure purity and structural fidelity for this compound?
Methodological Answer:
- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to detect impurities at λ = 254 nm. Compare retention times against reference standards (e.g., pharmacopeial guidelines for piperazine derivatives) .
- Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .
- Melting Point Consistency : Compare observed mp (e.g., 187–190°C) with literature data to confirm crystallinity .
Advanced: How can pharmacological targets (e.g., histamine receptors) be identified for this compound?
Methodological Answer:
- Radioligand Binding Assays : Incubate the compound with H-mepyramine (H1 receptor) or H-JNJ 7777120 (H4 receptor) in HEK-293 cells expressing recombinant receptors. Calculate IC values via competitive displacement curves .
- Functional Assays : Measure cAMP inhibition (H4) or calcium flux (H1) in transfected cells. For H4, use forskolin-stimulated cAMP and assess % inhibition at 10 µM .
- Selectivity Profiling : Screen against off-target GPCRs (e.g., serotonin, dopamine receptors) at 1 µM to rule out cross-reactivity .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Core Modifications : Replace the 2-phenylcyclopropyl group with bicyclic systems (e.g., indane) to assess steric effects on receptor binding. Evidence shows cyclopropane rigidity enhances H1 affinity by 3-fold compared to flexible analogs .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) at the benzoyl para-position. For example, nitro-substituted analogs in similar scaffolds show improved H4 potency (IC = 12 nM vs. 45 nM for parent compound) .
- Bioisosteric Replacement : Substitute imidazole with 1,2,4-triazole to evaluate metabolic stability. Triazole analogs exhibit longer plasma half-lives (t = 8.2 h vs. 2.5 h) in rodent models .
Advanced: How should environmental fate and toxicity be assessed for this compound?
Methodological Answer:
- Environmental Persistence : Conduct OECD 307 soil degradation studies under aerobic conditions (25°C, 70% field capacity). Monitor parent compound and metabolites via LC-MS/MS over 60 days. A 50% degradation threshold (DT) > 100 days indicates high persistence .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202). Report EC values for immobilization at 48 h. For related piperazine derivatives, EC ranges from 2–10 mg/L .
- Metabolite Profiling : Use HR-MS to identify hydroxylated or N-oxide metabolites in liver microsomes. CYP3A4/5 isoforms typically mediate imidazole oxidation .
Advanced: How can contradictory data (e.g., receptor binding affinities) be resolved?
Methodological Answer:
- Assay Validation : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions (e.g., 25 mM HEPES, pH 7.4). Discrepancies in H4 affinity (e.g., 8 nM vs. 50 nM) often arise from differences in membrane preparation .
- Orthogonal Techniques : Compare radioligand binding data with functional readouts (e.g., β-arrestin recruitment). A compound may bind H4 without activating it (neutral antagonist vs. inverse agonist) .
- Statistical Analysis : Apply ANOVA to pooled data from ≥3 independent experiments. Outliers (p < 0.05) should be excluded post-Grubbs’ test .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
